molecular formula C13H16O3 B2789482 (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate CAS No. 219701-50-5

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Cat. No. B2789482
M. Wt: 220.268
InChI Key: WENZOXDGFQZGOW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzoate is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a pleasant smell and is used in perfumery . It is also used to make other chemicals .


Synthesis Analysis

Methyl benzoate can be synthesized through a one-step catalytic hydrogenation using cost-effective raw materials . This process aligns with the principles of atom economy and green production .


Molecular Structure Analysis

The molecular formula of methyl benzoate is C8H8O2 . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Methyl benzoate is an ester and reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Methyl benzoate has a boiling point around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Safety And Hazards

Methyl benzoate can cause significant irritation and may be slightly toxic by ingestion . It is combustible and must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur .

Future Directions

Methyl benzoate is a promising candidate for use in integrated pest management under either greenhouse or field conditions . It has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

properties

IUPAC Name

[(3S)-oxan-3-yl]methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZOXDGFQZGOW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

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